molecular formula C10H2ClF5N2O3S B8232779 (2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate

(2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate

Cat. No.: B8232779
M. Wt: 360.64 g/mol
InChI Key: DNXXERDWAQLPHQ-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pentafluorophenyl group, a chloropyrimidine moiety, and a sulfonate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate typically involves the reaction of 2-chloropyrimidine-5-sulfonyl chloride with pentafluorophenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The pentafluorophenyl group can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under mild to moderate temperatures.

    Electrophilic Aromatic Substitution: Reagents such as bromine, iodine, or nitronium ions can be used under controlled conditions to introduce substituents onto the pentafluorophenyl ring.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to hydrolyze the sulfonate ester.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Electrophilic Aromatic Substitution: Halogenated or nitrated pentafluorophenyl derivatives.

    Hydrolysis: 2-chloropyrimidine-5-sulfonic acid and pentafluorophenol.

Scientific Research Applications

(2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate involves its interaction with specific molecular targets. The compound’s sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropyrimidine moiety can participate in various biochemical reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorobenzyl chloroformate

Uniqueness

(2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate stands out due to its combination of a pentafluorophenyl group, a chloropyrimidine moiety, and a sulfonate group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-chloropyrimidine-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2ClF5N2O3S/c11-10-17-1-3(2-18-10)22(19,20)21-9-7(15)5(13)4(12)6(14)8(9)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXXERDWAQLPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2ClF5N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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